Specific Scientific Field: Environmental Biotechnology
Summary of the Application: 6-Chloropyridin-2-ol is involved in the biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This process is important for detoxification .
Methods of Application or Experimental Procedures: A strain of Micrococcus luteus ML, isolated from a stable TCP degrading microbiota, was used in the study . The strain was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
Results or Outcomes: Two possible degradation pathways of TCP were proposed based on LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 6-Chloropyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This reaction is used in the synthesis of polyfunctional pyridine derivatives .
Methods of Application or Experimental Procedures: Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol were carried out . The structures of the compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
Results or Outcomes: Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of the compounds were confirmed by various spectroscopic methods .
6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine or 2(1H)-pyridinone, 6-chloro- [, ], is a heterocyclic aromatic compound. It is a derivative of pyridine with a chlorine atom at position 6 and a hydroxyl group at position 2 of the pyridine ring [].
The origin of 6-chloropyridin-2-ol is primarily synthetic, though there's limited information on its natural occurrence, if any. Its significance in scientific research lies in its potential applications as a building block for the synthesis of more complex molecules with diverse functionalities [].
6-Chloropyridin-2-ol possesses a six-membered aromatic ring with nitrogen at position 1. A chlorine atom is attached at position 6, and a hydroxyl group (OH) is bonded to position 2 of the ring. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the ring, creating a delocalized electron cloud across the molecule [].
Here are some notable aspects of its structure:
Irritant